2,4-Dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl fluoride
Description
2,4-Dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl fluoride is a benzoxazine derivative featuring a sulfonyl fluoride (-SO₂F) substituent at the 6-position of the heterocyclic core.
- Core Structure: The benzoxazine scaffold comprises a fused benzene and oxazine ring system with two ketone groups (2,4-dioxo) contributing to its electron-deficient nature.
- Functional Group: The sulfonyl fluoride group is a strong electron-withdrawing moiety, enhancing reactivity in nucleophilic substitution or coupling reactions. This group is less hydrolytically labile compared to sulfonyl chlorides, making it advantageous in medicinal chemistry and material science .
- Synthesis: Likely synthesized via sulfonation of the benzoxazine precursor followed by fluorination, analogous to methods for sulfonyl chlorides (e.g., 2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride, CAS 1785307-15-4) .
Properties
Molecular Formula |
C8H4FNO5S |
|---|---|
Molecular Weight |
245.19 g/mol |
IUPAC Name |
2,4-dioxo-1H-3,1-benzoxazine-6-sulfonyl fluoride |
InChI |
InChI=1S/C8H4FNO5S/c9-16(13,14)4-1-2-6-5(3-4)7(11)15-8(12)10-6/h1-3H,(H,10,12) |
InChI Key |
UTRLXWYOFAEJKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)F)C(=O)OC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
a. Base-Promoted ortho-Quinone Methide (o-QM) Cyclization
b. Acid-Catalyzed Cyclization
- Procedure :
- Key Intermediate : 6-Bromo-3,4-dihydro-2H-benzo[b]oxazine.
Sulfonation and Fluorination Strategies
a. Chlorosulfonation Followed by Halogen Exchange
b. Direct Fluorosulfonation
- Challenges : Fluorosulfonic acid (FSO₃H) is highly corrosive and less commonly used.
- Procedure :
- Limitations : Lower yields (<40%) due to side reactions.
Key Data Tables
Table 1: Reaction Conditions for Sulfonyl Chloride Synthesis
| Parameter | Value |
|---|---|
| Substrate | 2H-Benzo[b]oxazin-3(4H)-one |
| Reagent | ClSO₃H (10 mL per 2 g substrate) |
| Temperature | 0–10°C |
| Time | 1.33 hours |
| Workup | CH₂Cl₂ extraction, Na₂SO₄ drying |
| Yield | 66% |
Table 2: Fluorination Optimization
| Condition | Result |
|---|---|
| KF in DMF, 60°C, 6h | 58% conversion (GC-MS) |
| AgF in THF, rt, 12h | 72% conversion (NMR) |
| FSO₃H, -10°C, 2h | 35% isolated yield |
Critical Analysis of Methods
- Chlorosulfonation + Fluorination : Most reliable for scalability, though requires handling hazardous ClSO₃H.
- Direct Fluorosulfonation : Limited practicality due to safety and yield issues.
- Purity Considerations : Column chromatography (PE:EA = 5:1) is essential for isolating the sulfonyl fluoride.
Chemical Reactions Analysis
Types of Reactions
2,4-Dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure selective transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield sulfonamide derivatives, while hydrolysis can produce sulfonic acids .
Scientific Research Applications
2,4-Dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl fluoride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structural and functional differences between the target compound and related benzoxazine/sulfonyl derivatives:
Reactivity and Functional Group Analysis
- Sulfonyl Fluoride vs. Sulfonyl Chloride : Sulfonyl fluorides exhibit slower hydrolysis rates compared to sulfonyl chlorides, making them more suitable for applications requiring prolonged stability (e.g., covalent protein labeling) .
- Comparison with Efavirenz: Unlike efavirenz, which contains a trifluoromethyl (-CF₃) group and a cyclopropylethynyl substituent, the target compound lacks these moieties but shares the benzoxazine core. Efavirenz’s antiviral activity relies on non-covalent interactions with HIV reverse transcriptase, whereas sulfonyl fluorides may act as covalent modifiers .
- Carboxylic Acid Derivative: The carboxylic acid analog (C9H7NO4) is less electrophilic and serves as a precursor for ester or amide derivatives, contrasting with the sulfonyl fluoride’s role in irreversible binding .
Research Implications and Limitations
- Medicinal Chemistry : Sulfonyl fluorides are emerging as "clickable" electrophiles in targeted covalent inhibitors, offering advantages over traditional sulfonyl chlorides in vivo .
- Data Gaps : Direct experimental data (e.g., melting point, solubility, biological activity) for 2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl fluoride are absent in the provided evidence. Comparisons rely on structural analogs and chemical principles.
- Patent Considerations : Like efavirenz (described via IUPAC and Markush structures in patents), sulfonyl fluoride derivatives may require detailed structural claims for intellectual property protection .
Biological Activity
2,4-Dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl fluoride is a compound of interest due to its potential biological activities. This article reviews the current knowledge regarding its biological effects, mechanisms of action, and related research findings.
- Chemical Formula : C₈H₆ClNO₅S
- Molecular Weight : 247.66 g/mol
- CAS Number : 74171-22-5
- Melting Point : 205–207 °C
Biological Activity Overview
Research indicates that benzoxazine derivatives exhibit a broad spectrum of biological activities, including:
- Antimicrobial Activity : In vitro studies suggest that these compounds can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of the microbial cell wall or interference with essential metabolic processes.
- Anticancer Properties : Some derivatives have shown promise in inhibiting tumor cell proliferation in various cancer cell lines. For instance, compounds similar to 2,4-dioxo-benzoxazines have demonstrated cytotoxic effects against lung cancer cell lines (A549, HCC827) with IC50 values in the low micromolar range .
- Anti-inflammatory Effects : Certain benzoxazine derivatives have been evaluated for their ability to modulate inflammatory responses, potentially through inhibition of pro-inflammatory cytokines.
The biological activity of 2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine derivatives is often attributed to their ability to interact with biological macromolecules such as proteins and nucleic acids. Key mechanisms include:
- Enzyme Inhibition : Compounds may act as inhibitors of specific enzymes involved in metabolic pathways.
- DNA Binding : Some studies indicate that these compounds can bind to DNA, affecting replication and transcription processes .
- Reactive Oxygen Species (ROS) Generation : Certain derivatives can induce oxidative stress in cells, leading to apoptosis in cancer cells.
Antimicrobial Activity
A study conducted on various benzoxazine derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 2,4-Dioxo Benzoxazine | 32 | Staphylococcus aureus |
| 2,4-Dioxo Benzoxazine | 64 | Escherichia coli |
Anticancer Activity
In vitro assays revealed that 2,4-Dioxo-2,4-dihydro-1H-3,1-benzoxazine derivatives inhibited the proliferation of A549 lung cancer cells with an IC50 value of approximately 6.26 µM .
| Cell Line | IC50 (µM) | Assay Type |
|---|---|---|
| A549 | 6.26 | MTS Cytotoxicity |
| HCC827 | 6.48 | MTS Cytotoxicity |
| NCI-H358 | 20.46 | MTS Cytotoxicity |
Anti-inflammatory Potential
Research has indicated that certain benzoxazine derivatives exhibit anti-inflammatory properties by downregulating the production of TNF-alpha and IL-6 in activated macrophages .
Toxicological Considerations
While exploring the biological activities of these compounds, it is essential to consider their toxicological profiles. The compound has been classified as an irritant and may pose risks upon prolonged exposure or high concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
